molecular formula C17H16FN3O3S2 B2744011 5-(5-ethylthiophen-2-yl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034276-37-2

5-(5-ethylthiophen-2-yl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2744011
CAS No.: 2034276-37-2
M. Wt: 393.45
InChI Key: UBYYPRDZGGJFPX-UHFFFAOYSA-N
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Description

5-(5-ethylthiophen-2-yl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex synthetic compound of significant interest in advanced chemical and pharmacological research. This molecule features a unique tricyclic 1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-tetraene core structure, which is further functionalized with a 13-fluoro substituent and a 2-one moiety. The presence of a (5-ethylthiophen-2-yl)sulfonyl group suggests potential for enhanced biomolecular interactions, making this compound a valuable candidate for exploratory studies. Its complex heterocyclic architecture indicates potential applications in medicinal chemistry, particularly in the investigation of novel enzyme inhibitors and receptor modulators. Researchers may utilize this compound as a key intermediate in the synthesis of more complex molecular entities or as a chemical probe for studying protein-ligand interactions in biochemical assays. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

5-(5-ethylthiophen-2-yl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3S2/c1-2-12-4-6-16(25-12)26(23,24)20-8-7-14-13(10-20)17(22)21-9-11(18)3-5-15(21)19-14/h3-6,9H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYYPRDZGGJFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-ethylthiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the introduction of the sulfonyl group. The final steps involve the formation of the pyrimidine core and the incorporation of the fluorine atom. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-((5-ethylthiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution of the fluorine atom may result in various fluorinated derivatives.

Scientific Research Applications

2-((5-ethylthiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((5-ethylthiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

(a) Sulfonamide-Containing Heterocycles
  • Example : 5-(2-(3,4-Methylenedioxyphenyl)ethylsulfonyl)-1-phenyltetrazole ()
    • Key Differences :
  • The tetrazole ring in this analogue lacks the fused tricyclic system seen in the target compound.
  • The 3,4-methylenedioxyphenyl group provides distinct electronic and steric properties compared to the ethylthiophene substituent.
    • Synthesis : Prepared via a DIAD/triphenylphosphine-mediated coupling reaction in THF, followed by flash chromatography .
    • Relevance : Demonstrates the utility of sulfonyl groups in stabilizing heterocyclic frameworks, though the absence of fluorine limits direct pharmacological comparisons.
(b) Fluorinated Tricyclic Systems
  • Example : Fluorinated acridinium derivatives (e.g., 10-methyl-9-isothiocyanatoacridinium trifluoromethanesulfonate, )
    • Key Differences :
  • Acridinium cores are planar and lack the fused nitrogen-rich rings of the target compound.
  • The isothiocyanato group in this analogue offers distinct reactivity compared to the sulfonyl-ethylthiophene moiety.
    • Synthesis : Involves methyl trifluoromethanesulfonate in chloroform, with crystallization from acetonitrile .
    • Relevance : Highlights the role of fluorine in enhancing metabolic stability, a feature shared with the target compound.

Comparative Physicochemical Properties

Property Target Compound 5-(2-(3,4-Methylenedioxyphenyl)ethylsulfonyl)-1-phenyltetrazole 10-Methyl-9-isothiocyanatoacridinium triflate
Core Structure 1,5,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one Tetrazole Acridinium
Key Substituents Sulfonyl-ethylthiophene, fluorine Sulfonyl-methylenedioxyphenyl Isothiocyanato, triflate
Molecular Weight ~450–500 g/mol (estimated) 375.4 g/mol 437.3 g/mol
Synthetic Complexity High (multi-step synthesis, tricyclic formation) Moderate (single-step coupling) Moderate (24-hour reaction, crystallization)
Electron Effects Balanced electron-withdrawing (F, SO₂) and donating (ethylthiophene) Strong electron-withdrawing (SO₂, methylenedioxy) Polarizable (isothiocyanato)

Biological Activity

The compound 5-(5-ethylthiophen-2-yl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule with potential biological applications. This article reviews its biological activity based on available research findings, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a unique tricyclic structure that includes a thiophene ring and a sulfonyl group. Its molecular formula is C17H17FN3O3SC_{17}H_{17}FN_3O_3S with a molecular weight of approximately 439.58 g/mol. The presence of the fluorine atom and the sulfonyl group plays a significant role in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various physiological pathways:

  • Enzyme Inhibition : The sulfonyl group may facilitate the binding to enzyme active sites, inhibiting their function.
  • Receptor Modulation : The compound can act as a modulator of receptor activity, potentially influencing signal transduction pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 5-(5-ethylthiophen-2-yl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one :

  • Case Study 1 : A derivative exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL .
CompoundTarget PathogenMIC (µg/mL)
Derivative AMRSA2
Derivative BE. faecium4

Anticancer Activity

The compound's structural features suggest potential anticancer properties:

  • Case Study 2 : Investigations into similar triazatricyclo compounds have shown promising results in inhibiting cancer cell proliferation in vitro, particularly against breast cancer cell lines (MCF-7) .
Cell LineInhibition (%)Concentration (µM)
MCF-77510
MCF-7505

Toxicity and Safety Profile

While the biological activities are promising, toxicity assessments are crucial for evaluating safety:

  • In Vitro Toxicity : Initial studies indicate low cytotoxicity at therapeutic concentrations.
  • In Vivo Studies : Further animal studies are required to ascertain the safety profile.

Q & A

Q. How can researchers elucidate the role of the fluorine atom in bioactivity?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize ¹⁸F or ¹⁹F analogs for NMR/SPECT imaging to track biodistribution .
  • Fluorine Scan : Replace fluorine with Cl, Br, or H to assess electronic effects on target binding .

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